N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
Brand Name: Vulcanchem
CAS No.: 90367-45-6
VCID: VC17005338
InChI: InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2
SMILES:
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

CAS No.: 90367-45-6

Cat. No.: VC17005338

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol - 90367-45-6

Specification

CAS No. 90367-45-6
Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
IUPAC Name N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
Standard InChI InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2
Standard InChI Key YQYMKPAKHGOCKJ-UHFFFAOYSA-N
Canonical SMILES C=O.C1=CC=C(C=C1)O.C(CNCCN)N

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a composite molecule with the empirical formula C₁₁H₂₁N₃O₂ and a molecular weight of 227.30 g/mol. Its structure arises from the covalent bonding of phenol, formaldehyde, and diethylenetriamine, forming a cross-linked polymer network. The compound’s InChIKey (YQYMKPAKHGOCKJ-UHFFFAOYSA-N) and canonical SMILES (C=O.C1=CC=C(C=C1)O.C(CNCCN)N) confirm its hybrid composition, which includes a phenolic ring, methylene bridges, and amine functional groups .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.67762-62-3, 90367-45-6
Molecular FormulaC₁₁H₂₁N₃O₂
Molecular Weight227.30 g/mol
IUPAC NameN'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
SMILESC=O.C1=CC=C(C=C1)O.C(CNCCN)N

Structural Characterization

The compound’s architecture features methylene bridges (–CH₂–) linking phenolic rings, augmented by amine groups from diethylenetriamine. This configuration enhances cross-linking density, contributing to the material’s rigidity and thermal resistance . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy analyses typically reveal characteristic peaks for phenolic O–H stretching (3200–3600 cm⁻¹), methylene C–H bending (1450–1470 cm⁻¹), and N–H vibrations from amine groups (1550–1650 cm⁻¹) .

Synthesis and Reaction Mechanisms

Condensation Reaction Pathways

The synthesis of N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves a base- or acid-catalyzed condensation reaction. Under controlled pH conditions, formaldehyde acts as a methylene donor, bridging phenolic rings and amine groups via nucleophilic substitution. Diethylenetriamine introduces tertiary amines, which accelerate the curing process and improve mechanical properties.

Table 2: Typical Synthesis Conditions

ParameterOptimal RangeCatalyst
Temperature70–90°CNaOH or H₂SO₄
Reaction Time2–4 hours
Molar Ratio (Phenol:Formaldehyde:Amine)1:1.5:0.8

Kinetic and Thermodynamic Considerations

Industrial Applications and Performance Metrics

Phenolic Resins in Composite Materials

The compound’s primary application lies in phenolic resins, which constitute 65% of the global thermosetting polymer market. These resins exhibit exceptional flame retardancy (LOI > 30%) and thermal stability (decomposition temperature > 300°C), making them ideal for aerospace and automotive components .

Table 3: Performance Metrics of Phenolic Resins

PropertyValueTest Standard
Tensile Strength45–60 MPaASTM D638
Flexural Modulus3.5–4.2 GPaASTM D790
Heat Deflection Temp175–200°CASTM D648

Adhesives and Coatings

In adhesive formulations, the compound’s amine groups enhance substrate adhesion through hydrogen bonding and covalent interactions. Commercial wood adhesives incorporating this resin achieve shear strengths exceeding 8 MPa, outperforming urea-formaldehyde alternatives.

Recent Research Advancements

Optimization of Reactant Ratios

Recent studies have demonstrated that a phenol:formaldehyde:amine ratio of 1:1.2:0.7 maximizes cross-linking efficiency while minimizing formaldehyde emissions. Computational modeling (DFT calculations) has identified transition states in methylene bridge formation, guiding catalyst selection .

Eco-Friendly Modifications

To address formaldehyde’s volatility, researchers have explored bio-based phenols (e.g., lignin derivatives) and formaldehyde scavengers like urea. These modifications reduce emissions by 40–60% without compromising mechanical properties .

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